molecular formula C11H8O2S B1309863 2-(2-Thienyl)benzoic acid CAS No. 6072-49-7

2-(2-Thienyl)benzoic acid

Cat. No. B1309863
CAS RN: 6072-49-7
M. Wt: 204.25 g/mol
InChI Key: GDSOQCSYONDNAJ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzoic acid is a compound that has been studied for its various properties and potential applications in different fields. The compound and its derivatives have been characterized using various spectroscopic techniques and theoretical calculations to understand their molecular structure and behavior.

Synthesis Analysis

The synthesis of derivatives of 2-(2-thienyl)benzoic acid involves different chemical reactions. For instance, a new compound of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was synthesized through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . This synthesis process was characterized by elemental analysis, IR, UV, and X-ray diffraction methods, indicating the formation of a 3-D network through intermolecular hydrogen bonding.

Molecular Structure Analysis

The molecular structure of derivatives of 2-(2-thienyl)benzoic acid has been extensively studied using density functional theory (DFT) calculations and spectroscopic methods. For example, the molecular geometry, vibrational wavenumbers, and NMR chemical shift values of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid were calculated using DFT/B3LYP method with a 6-311G(d,p) basis set . Similarly, the structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated, identifying the most stable conformer and analyzing intermolecular hydrogen bonds in its dimer structure .

Chemical Reactions Analysis

The chemical behavior of 2-(2-thienyl)benzoic acid derivatives can be inferred from their molecular structure and the presence of reactive functional groups. The carbonyl groups in the synthesized compounds are identified as active centers, which could participate in further chemical reactions . The study of these compounds' reactivity is essential for their potential application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-thienyl)benzoic acid derivatives have been characterized through various analytical techniques. The thermal stability of these compounds was assessed using TG/DTA thermal analysis, with one compound being stable below 298 °C in a nitrogen atmosphere . The electronic properties, such as HOMO and LUMO energies, were determined by time-dependent TD-DFT approach, and thermodynamic properties at different temperatures were calculated . These properties are crucial for understanding the behavior of these compounds under different conditions and for their practical applications.

Scientific Research Applications

1. Use in Food Science and Pharmaceuticals

2-(2-Thienyl)benzoic acid and its derivatives, like benzoic acid, are present in plant and animal tissues and can also be produced by microorganisms. They are used extensively as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. These compounds are widely distributed in the environment and can be found in water, soil, and air, leading to common and prolonged human exposure. The metabolic pathways, toxicology, and analytical methods for detection of these compounds are areas of significant research interest (del Olmo, Calzada, & Nuñez, 2017).

2. Liquid Crystal Research

Compounds like 2-(2-Thienyl)benzoic acid have been used to investigate liquid crystal properties. For instance, derivatives of 2-(2-Thienyl)benzoic acids formed esters, which exhibited interesting liquid crystal behaviors when studied through thermal optical microscopy, differential scanning calorimetry, and X-ray diffraction. This research contributes to the understanding of smectic phases in liquid crystals, which has applications in electronic displays and other technologies (Butcher et al., 1991).

3. Role in Chemical Synthesis

Research on 2-(2-Thienyl)benzoic acid includes its role in the synthesis of complex molecules. For example, it's involved in the synthesis of biologically active compounds like aza-anthraquinones. This kind of research is crucial for developing new pharmaceuticals and understanding complex chemical reactions (Rebstock et al., 2004).

4. Analytical Chemistry and Spectroscopy

2-(2-Thienyl)benzoic acid derivatives have been studied for their physical and chemical properties using techniques like nuclear magnetic resonance spectroscopy. These studies contribute to a deeper understanding of aromaticity and molecular interactions, which are fundamental concepts in organic chemistry and are essential for drug design and materials science (Lee, Yu, & Ji, 2002).

properties

IUPAC Name

2-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOQCSYONDNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408384
Record name 2-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)benzoic acid

CAS RN

6072-49-7
Record name 2-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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